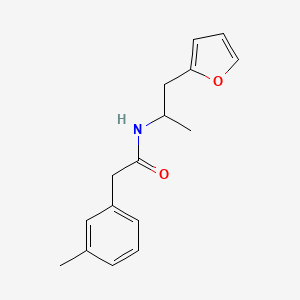

N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyl)acetamide, also known as FMA or Furametralone, is a synthetic compound that belongs to the class of amphetamines. It is a potent psychostimulant that has been widely used for scientific research purposes. The chemical structure of FMA is similar to that of other amphetamines, such as methamphetamine and MDMA, but it has unique properties that make it a valuable tool for studying the central nervous system.

科学的研究の応用

Crystal Structure Analysis

Research on structurally similar compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, highlights the crystallographic analysis, showing specific inclinations between the acetamide group and the furan ring, and the formation of hydrogen bonds leading to the formation of inversion dimers and chains. This kind of structural information is crucial for understanding the reactivity and potential applications of similar compounds (Subhadramma et al., 2015).

Synthesis Methods

Studies have also explored synthesis methods for furan-2-ylacetamides, demonstrating various catalytic processes. For instance, an easy and convenient synthesis of 2-furan-2-ylacetamides has been reported, starting from readily available (Z)-2-en-4-yn-1-ols, employing a PdI2-catalyzed oxidative aminocarbonylation. This showcases the synthetic accessibility of furan-2-ylacetamides which can be pivotal for the development of N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyl)acetamide related research (Gabriele et al., 2006).

Biological Activity

Another angle of research focuses on the biological activity of compounds with furan and acetamide groups. For example, the synthesis, crystal structure, and biological activity of certain furan-2-ylacetamide derivatives have been investigated, showing moderate herbicidal and fungicidal activities. This suggests potential applications of structurally related compounds in agricultural chemistry (霍静倩 et al., 2016).

Chemical Transformations

Research into chemical transformations, such as the Betti reaction involving furfural and acetamide, indicates a method for creating compounds with furan-2-ylacetamide structures. These studies can provide insights into novel synthetic routes and chemical properties relevant to N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyl)acetamide (Gutnov et al., 2019).

作用機序

Mode of Action

It is known that furan derivatives play an important role in modern organic and medicinal chemistry . They are integral parts of diverse plant metabolites and exhibit multifaceted biological activities .

Biochemical Pathways

The compound is synthesized via the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst . The product of this reaction can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Result of Action

Furan derivatives are known to have a wide range of biological activities, including antifertility, vascular relaxing, anti-inflammatory, and insecticidal activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-5-3-6-14(9-12)11-16(18)17-13(2)10-15-7-4-8-19-15/h3-9,13H,10-11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMHQJBFLHWZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC(C)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)

![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)

![ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2854179.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)